3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
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Description
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H15ClN4O5 and its molecular weight is 474.86. The purity is usually 95%.
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Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula : C26H19ClN4O2
- Molecular Weight : 454.9 g/mol
- IUPAC Name : this compound
This unique structure may contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer progression. For instance, it targets Src family kinases (SFKs), which are critical in tumor growth and metastasis .
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Numerous studies have reported the anticancer potential of compounds related to this structure:
- In vitro Studies : Compounds structurally similar to the target compound exhibited significant cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated IC50 values in the low nanomolar range against breast and lung cancer cells .
- In vivo Studies : Animal models treated with similar quinazoline derivatives showed reduced tumor growth and increased survival rates .
Antimicrobial Activity
Some derivatives of this compound have also been tested for antimicrobial properties:
- Bacterial Inhibition : Compounds containing the benzodioxole moiety have shown moderate to significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Study on Cancer Cell Lines : A study evaluated the effect of a related quinazoline derivative on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 20 µM after 48 hours of treatment.
- Animal Model for Tumor Growth : In a xenograft model using mice implanted with human pancreatic cancer cells, administration of the compound led to a significant reduction in tumor size compared to controls. The study reported a 50% decrease in tumor volume after four weeks of treatment .
Summary Table of Biological Activities
Properties
CAS No. |
1206993-83-0 |
---|---|
Molecular Formula |
C24H15ClN4O5 |
Molecular Weight |
474.86 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H15ClN4O5/c25-17-4-2-1-3-15(17)21-27-22(34-28-21)14-6-7-16-18(10-14)26-24(31)29(23(16)30)11-13-5-8-19-20(9-13)33-12-32-19/h1-10H,11-12H2,(H,26,31) |
InChI Key |
RFFRDGMERXHCCU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC=CC=C6Cl)NC3=O |
solubility |
not available |
Origin of Product |
United States |
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